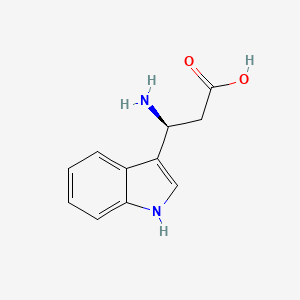

(S)-3-Amino-3-(1H-indol-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(5-11(14)15)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQANZIIRHWOIU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654814 | |

| Record name | (3S)-3-Amino-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329013-06-1 | |

| Record name | (3S)-3-Amino-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 3 Amino 3 1h Indol 3 Yl Propanoic Acid

Retrosynthetic Analysis of (S)-3-Amino-3-(1H-indol-3-yl)propanoic acid

A retrosynthetic analysis of this compound reveals several key bond disconnections that lead to readily available starting materials. The primary disconnection is at the C2-C3 bond, suggesting a conjugate addition or a Mannich-type reaction. This approach disconnects the molecule into an indole (B1671886) nucleophile and a three-carbon electrophilic component with a chiral amine or its precursor.

Another strategic disconnection can be made at the C3-N bond. This suggests the formation of the chiral amine via methods such as asymmetric hydrogenation of an enamine or the reduction of a chiral auxiliary-derived intermediate. This pathway would involve the construction of an achiral precursor containing the indole and propanoic acid backbone, followed by the stereoselective introduction of the amino group.

A third approach involves the disconnection of the C3-indole bond, which would entail the addition of an indole nucleophile to a chiral β-amino acid synthon. Each of these retrosynthetic strategies forms the basis for the various stereoselective synthesis approaches discussed in the following sections.

Stereoselective Synthesis Approaches

The stereoselective synthesis of this compound can be broadly categorized into methods that create the chiral center through asymmetric catalysis and those that resolve a racemic mixture.

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched products by employing a small amount of a chiral catalyst to control the stereochemical outcome of the reaction.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.gov In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. youtube.com

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with a cinnamoyl derivative where the phenyl group is replaced by the indole moiety. nih.gov The subsequent conjugate addition of a nitrogen nucleophile to the α,β-unsaturated system, directed by the chiral auxiliary, would establish the desired stereocenter at the β-position. Finally, removal of the auxiliary would furnish the target β-amino acid. The choice of the chiral auxiliary is crucial for achieving high diastereoselectivity in the key bond-forming step.

| Chiral Auxiliary Type | General Application in Amino Acid Synthesis | Potential for this compound Synthesis |

| Evans Oxazolidinones | Asymmetric alkylation, aldol reactions, and conjugate additions. nih.gov | Conjugate addition of an amine equivalent to an N-indolylpropenoyl oxazolidinone. |

| Pseudoephedrine Amides | Asymmetric alkylation of glycine enolates. | Not directly applicable for β-amino acid synthesis through this method. |

| Camphorsultams | Asymmetric Diels-Alder reactions and alkylations. | Could be used in conjugate addition reactions similar to Evans auxiliaries. |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The Mannich reaction, in particular, is a highly effective method for the synthesis of β-amino carbonyl compounds, which are precursors to β-amino acids. nih.govacs.orgbeilstein-journals.orgnih.gov

An organocatalytic asymmetric Mannich reaction can be employed for the synthesis of this compound. This would involve the reaction of indole, a suitable aldehyde, and an amine in the presence of a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid. For instance, a three-component reaction between indole, glyoxylate, and an amine, catalyzed by a chiral Brønsted acid, could directly generate the desired β-amino ester with high enantioselectivity. Subsequent hydrolysis of the ester would yield the target acid. Chiral bifunctional thiourea (B124793) catalysts have also been shown to be effective in asymmetric Mannich reactions for the synthesis of chiral β-amino esters. nih.govacs.org

| Organocatalyst Type | Key Reaction | Relevance to Target Synthesis |

| Proline and its derivatives | Mannich and Michael reactions. wisc.edu | Catalyzing the reaction between an indole nucleophile, an aldehyde, and an amine. |

| Chiral Phosphoric Acids | Activation of imines in Mannich reactions. | Enantioselective addition of indole to an imine derived from glyoxylate. |

| Chiral Thioureas | Bifunctional activation in Mannich reactions. nih.govacs.org | Promoting the reaction of an indole-derived nucleophile with an imine. nih.govacs.org |

Transition metal catalysis provides a versatile platform for the asymmetric synthesis of chiral amines and their derivatives. Asymmetric hydrogenation of enamines or β-enamino esters is a prominent method for accessing chiral β-amino acids. researchgate.netnih.govnih.govacs.orgresearchgate.net

In the context of synthesizing this compound, a precursor β-enamino ester can be prepared by the condensation of an indole-3-carboxaldehyde with an amine and a malonic acid half-ester. The subsequent asymmetric hydrogenation of the C=C bond of the enamine, catalyzed by a chiral transition metal complex (e.g., Rhodium or Ruthenium with chiral phosphine ligands), would stereoselectively form the C-N bond and establish the chiral center. The high efficiency and enantioselectivity of these catalytic systems make this an attractive approach. nih.govacs.orgresearchgate.net

| Metal Catalyst/Ligand | Reaction Type | Application to Target Synthesis |

| Rh(I) with Josiphos ligands | Asymmetric hydrogenation of unprotected enamines. researchgate.net | Hydrogenation of a β-indolyl-β-enamino ester. researchgate.net |

| Ru(II) with BINAP | Asymmetric hydrogenation of β-ketoesters. | Hydrogenation of a β-ketoester followed by amination. |

| Ir(III) with chiral diphosphine ligands | Asymmetric hydrogenation of 3H-indoles. nih.gov | Reduction of an appropriately substituted indole derivative. nih.gov |

Enantioselective Resolution Techniques

Enantioselective resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. This can be achieved through chemical or enzymatic methods.

For this compound, a racemic mixture can be synthesized first through a non-stereoselective route. Subsequently, enzymatic kinetic resolution can be employed to selectively transform one enantiomer, allowing for the separation of the desired (S)-enantiomer. Lipases and acylases are commonly used enzymes for the resolution of amino acids and their derivatives. harvard.edunih.govkuleuven.be For example, the racemic amino acid can be N-acylated, and then an acylase can be used to selectively hydrolyze the N-acyl group of the (S)-enantiomer, allowing for its separation from the unreacted (R)-enantiomer. harvard.edu Dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, can potentially provide a theoretical yield of 100% of the desired enantiomer. nih.govkuleuven.be

| Resolution Method | Principle | Applicability to Target Compound |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent. | Racemic 3-Amino-3-(1H-indol-3-yl)propanoic acid can be resolved using a chiral acid or base. |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation of one enantiomer. harvard.edunih.govkuleuven.be | Selective hydrolysis of the N-acyl derivative of the racemic amino acid using an acylase. harvard.edu |

| Dynamic Kinetic Resolution | Kinetic resolution coupled with in situ racemization of the slower-reacting enantiomer. nih.govkuleuven.be | Can be applied in conjunction with enzymatic resolution to improve yield. nih.govkuleuven.be |

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and stereoselective synthetic routes. For the synthesis of this compound, a chemoenzymatic approach could involve the use of a transaminase to introduce the amino group asymmetrically.

Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto substrate. A plausible chemoenzymatic route would start with the chemical synthesis of the prochiral keto acid, 3-oxo-3-(1H-indol-3-yl)propanoic acid. This keto acid can then be subjected to an asymmetric amination reaction catalyzed by a stereoselective (S)-transaminase.

This biocatalytic step would directly yield the desired (S)-enantiomer with high enantiomeric excess. The choice of the transaminase and the amino donor, as well as the optimization of reaction conditions such as pH, temperature, and substrate concentration, are crucial for achieving high conversion and enantioselectivity.

Protecting Group Strategies for Indole Nitrogen, Amine, and Carboxyl Functionalities

In the multi-step synthesis of this compound, the use of protecting groups is essential to mask the reactive functionalities of the indole nitrogen, the amino group, and the carboxyl group, thereby preventing unwanted side reactions.

Indole Nitrogen Protection: The indole nitrogen is nucleophilic and can react with various electrophiles. Common protecting groups for the indole nitrogen include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2-(trimethylsilyl)ethoxymethyl (SEM). The choice of the protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.

Amine Protection: The primary amino group is highly nucleophilic and needs to be protected during many synthetic transformations. The most common protecting groups for amines are Boc, Cbz, and 9-fluorenylmethyloxycarbonyl (Fmoc). These groups form carbamates with the amine and can be selectively removed under different conditions (acidic for Boc, hydrogenolysis for Cbz, and basic for Fmoc), allowing for orthogonal protection strategies in complex syntheses.

Carboxyl Protection: The carboxylic acid functionality is typically protected as an ester, such as a methyl or ethyl ester. Esterification prevents the acidic proton from interfering with base-catalyzed reactions and also prevents the carboxylate from acting as a nucleophile. These simple alkyl esters can be readily hydrolyzed back to the carboxylic acid under basic or acidic conditions at the final stage of the synthesis.

Table 3: Common Protecting Groups for the Synthesis of this compound

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Indole Nitrogen | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H2, Pd/C) |

| Carboxyl | Methyl Ester | Me | Base or Acid Hydrolysis |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of developing an efficient and high-yielding synthesis. For the asymmetric synthesis of this compound, several parameters need to be carefully controlled.

In a catalytic asymmetric hydrogenation of a suitable prochiral enamine or enamide precursor, key parameters to optimize include:

Catalyst: The choice of the chiral ligand and the metal precursor is paramount for achieving high enantioselectivity.

Catalyst Loading: Minimizing the catalyst loading while maintaining high conversion and enantioselectivity is important for cost-effectiveness.

Hydrogen Pressure: This can influence the reaction rate and, in some cases, the enantioselectivity.

Solvent: The solvent can significantly affect the solubility of the substrate and catalyst, as well as the stereochemical outcome of the reaction.

Temperature: Temperature affects the reaction rate and can also impact the enantioselectivity.

Table 4: Illustrative Optimization of a Hypothetical Asymmetric Hydrogenation for a Precursor to this compound

| Entry | Catalyst Loading (mol%) | H2 Pressure (atm) | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | 1.0 | 10 | Methanol (B129727) | 25 | 85 | 90 |

| 2 | 0.5 | 10 | Methanol | 25 | 82 | 90 |

| 3 | 0.5 | 20 | Methanol | 25 | 95 | 92 |

| 4 | 0.5 | 20 | Ethanol | 25 | 92 | 88 |

| 5 | 0.5 | 20 | Methanol | 40 | 98 | 85 |

| 6 | 0.5 | 20 | Methanol | 25 | 95 | 92 |

This is a hypothetical data table illustrating a typical optimization process.

Systematic screening of these parameters allows for the identification of the optimal conditions that provide the desired product in high yield and enantiomeric purity.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry strategies can be implemented.

Biocatalysis: The use of enzymes, as discussed in the enzymatic resolution and chemoenzymatic synthesis sections, is a cornerstone of green chemistry. Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure), are biodegradable, and exhibit high selectivity, which reduces the need for protecting groups and minimizes waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Asymmetric catalytic methods, such as asymmetric hydrogenation, are generally more atom-economical than resolution methods, which have a theoretical maximum yield of 50%.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is crucial. Water is an ideal green solvent, and its use is often compatible with biocatalytic reactions. Other green solvents include ethanol, supercritical fluids, and ionic liquids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can also be a green alternative as it often leads to shorter reaction times and increased yields, thereby saving energy.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Derivatization and Structural Modification of S 3 Amino 3 1h Indol 3 Yl Propanoic Acid

Chemical Transformations at the Amino Group

The primary amino group in (S)-3-Amino-3-(1H-indol-3-yl)propanoic acid is a versatile nucleophile, readily participating in a variety of bond-forming reactions. These modifications are fundamental for peptide synthesis, the development of therapeutic agents, and the creation of complex molecular probes.

Acylation and Amidation Reactions

Acylation of the amino group is a common strategy for forming amides. This transformation is crucial for incorporating the amino acid into peptide chains or for installing various functional groups. The reaction typically involves treating the amino acid with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base to neutralize the generated acid.

Commonly used N-protecting groups in peptide chemistry, such as the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, are installed via acylation reactions. These reactions protect the amino group from participating in subsequent coupling steps.

Table 1: Examples of N-Acylation Reactions

| Acylating Agent | Reagent/Conditions | Product Type |

| Acetyl chloride | Base (e.g., triethylamine), Solvent (e.g., DCM) | N-acetyl derivative |

| Acetic anhydride | Base (e.g., pyridine), Solvent (e.g., DCM) | N-acetyl derivative |

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Base (e.g., NaOH or Et₃N), Solvent (e.g., Dioxane/H₂O) | N-Boc protected amino acid |

| Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | N-Fmoc protected amino acid |

Alkylation and Reductive Amination

Direct alkylation of the amino group can be achieved using alkyl halides, but this method can lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled and widely used method for introducing alkyl groups is reductive amination. This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is often dictated by the pH stability of the reactants.

Table 2: Reductive Amination Reaction

| Carbonyl Compound | Reducing Agent | Product Type |

| Formaldehyde | Sodium triacetoxyborohydride | N,N-dimethyl derivative |

| Acetone | Sodium cyanoborohydride | N-isopropyl derivative |

| Benzaldehyde | Sodium borohydride | N-benzyl derivative |

Urea (B33335) and Thiourea (B124793) Formation

The nucleophilic amino group readily reacts with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. beilstein-journals.orgrsc.orgnih.govresearchgate.net These functional groups are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating molecular recognition at biological targets. researchgate.net

The synthesis is typically a straightforward addition reaction performed in a suitable solvent. For amino acids, the reaction is generally carried out on the ester form to avoid competing reactions with the carboxylic acid. Alternatively, the free amino acid can be used under basic conditions.

Table 3: Synthesis of Urea and Thiourea Derivatives

| Reagent | Reaction Type | Product Functional Group |

| Phenyl isocyanate | Amination | N-phenyl urea |

| Methyl isothiocyanate | Thioamination | N-methyl thiourea |

| Aryl isocyanate | Amination | N-aryl urea asianpubs.org |

| Alkyl isothiocyanate | Thioamination | N-alkyl thiourea |

Chemical Transformations at the Carboxyl Group

The carboxylic acid moiety of this compound can be converted into a range of other functional groups, including esters, amides, and alcohols. These transformations are essential for creating prodrugs, linking the molecule to other substrates, or generating novel bioactive compounds.

Esterification and Amide Bond Formation

Esterification: The carboxyl group can be converted to an ester, a common modification to increase lipophilicity or to protect the acid during other chemical transformations. A standard method is the Fischer esterification, which involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis (e.g., HCl or H₂SO₄). pearson.com Another mild method involves the use of thionyl chloride (SOCl₂) with the desired alcohol, which first converts the carboxylic acid to an acyl chloride intermediate. mdpi.com

Amide Bond Formation: To form an amide from the carboxyl group, the acid must first be "activated". This is typically achieved using coupling reagents common in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). The activated acid then reacts with a primary or secondary amine to form the desired amide bond. libretexts.orgorganic-chemistry.org This reaction is the basis for extending a peptide chain from the C-terminus of the amino acid.

Table 4: Carboxyl Group Derivatization

| Transformation | Reagents/Conditions | Product Type |

| Esterification | Methanol, HCl (gas) | Methyl ester |

| Esterification | Ethanol, SOCl₂ | Ethyl ester |

| Amide Formation | Benzylamine, EDC, HOBt | N-benzyl amide |

| Amide Formation | Glycine methyl ester, DCC | Dipeptide precursor |

Reduction to Alcohols and Oxidation to Aldehydes

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding (S)-3-amino-3-(1H-indol-3-yl)propan-1-ol. This transformation requires strong reducing agents, as milder ones like sodium borohydride are generally ineffective for reducing carboxylic acids. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), or borane (B79455) complexes such as borane-THF (BH₃·THF). stackexchange.comorganic-chemistry.org A combination of NaBH₄ with iodine (I₂) has also been shown to be an effective system for reducing amino acids to amino alcohols. stackexchange.com

Oxidation to Aldehydes: The direct oxidation of a carboxylic acid to an aldehyde is not a standard synthetic transformation. Instead, the synthesis of the corresponding amino aldehyde is typically achieved through a two-step process. First, the carboxylic acid is reduced to the primary alcohol, (S)-3-amino-3-(1H-indol-3-yl)propan-1-ol, as described above. Subsequently, this primary amino alcohol can be carefully oxidized to the aldehyde. To prevent over-oxidation to the carboxylic acid or side reactions involving the amino group, the amine is usually protected (e.g., as a Boc or Cbz derivative) prior to oxidation. Mild oxidizing agents such as manganese (IV) oxide (MnO₂), or systems based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are often employed for this selective oxidation. researchgate.netnih.govorganic-chemistry.org

Table 5: Reduction and Subsequent Oxidation

| Step | Reagent/Conditions | Intermediate/Product |

| 1. Reduction | LiAlH₄ in THF, or BH₃·THF | (S)-3-amino-3-(1H-indol-3-yl)propan-1-ol |

| 2. Oxidation* | MnO₂, Solvent (e.g., DCM) | (S)-3-(N-protected)-amino-3-(1H-indol-3-yl)propanal |

*Requires N-protection of the amino alcohol prior to oxidation.

Cyclic Derivatives Involving the Carboxyl Group

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxyl group, allows for intramolecular cyclization to form lactams (cyclic amides). Depending on the ring size, different cyclic structures can be envisioned.

β-Lactams (Azetidin-2-ones): The formation of a four-membered β-lactam ring would involve the cyclization between the amino group and the carboxyl group. This process typically requires specific activation of the carboxylic acid and controlled reaction conditions to favor the formation of the strained four-membered ring. The synthesis of 3-amino-β-lactams is a significant area in medicinal chemistry, often achieved through methods like the Staudinger [2+2] cycloaddition. mdpi.com

γ-Lactams (Pyrrolidin-2-ones): A five-membered γ-lactam could theoretically be formed through an intramolecular amidation. This type of cyclization is generally more thermodynamically favorable than β-lactam formation. Various reagents, including acid catalysts like BF₃·OEt₂, can mediate the reaction between an amine and a carboxylic acid derivative to yield γ-lactams. organic-chemistry.org

While the direct intramolecular cyclization of this compound is not extensively detailed in readily available literature, the fundamental reactivity of its functional groups suggests that with appropriate activating agents (e.g., carbodiimides) and reaction conditions, the formation of such cyclic derivatives is a viable synthetic strategy. These cyclizations can serve as a mechanism for creating conformationally constrained analogues of the parent molecule. nih.gov

Modifications of the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). bhu.ac.inresearchgate.net This reactivity is the foundation for a wide array of modifications to the indole ring of this compound.

Halogenation and nitration are classic electrophilic aromatic substitution reactions that can be applied to the indole ring. The position of substitution is dictated by the electronic properties of the indole system.

Halogenation: The reaction of indoles with electrophilic halogenating agents (e.g., Cl₂, Br₂, I₂, or reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS)) typically occurs at the C3 position due to its high electron density. researchgate.netquimicaorganica.org Since the C3 position in this compound is already substituted, electrophilic attack is directed to other positions on the indole ring. Substitution often occurs on the benzene (B151609) portion of the heterocycle, with the C5 and C6 positions being common sites of reaction. The regioselectivity can be influenced by the specific halogenating agent and reaction conditions. umn.edunih.gov Green methods using oxone-halide systems have also been developed for selective C2 or C3 halogenation, depending on the nature of the protecting group on the indole nitrogen. nih.gov

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid or other nitrating agents. researchgate.netmasterorganicchemistry.com For 3-substituted indoles, nitration generally occurs at the C5 or C6 position of the benzene ring. umn.eduacs.orgumn.edu The nitro group serves as a versatile handle for further functionalization, for instance, through reduction to an amino group.

| Reaction | Typical Reagents | Primary Position of Substitution | Product Type |

|---|---|---|---|

| Bromination | Br₂, N-Bromosuccinimide (NBS) | C5 or C6 | Bromo-indole derivative |

| Chlorination | Cl₂, N-Chlorosuccinimide (NCS) | C5 or C6 | Chloro-indole derivative |

| Nitration | HNO₃/H₂SO₄ | C5 or C6 | Nitro-indole derivative |

The indole ring's high reactivity towards electrophiles is due to the ability of the nitrogen atom's lone pair to participate in the π-system, delocalizing the positive charge in the reaction intermediate (the arenium ion). bhu.ac.in The attack of an electrophile (E⁺) on the indole ring is the rate-determining step. nih.gov

For this compound, the C3 position is blocked. The side chain at C3 acts as an activating group, directing incoming electrophiles to the benzene ring, primarily to the C5 and C6 positions. If the indole nitrogen is unprotected, it can be protonated under strongly acidic conditions, which deactivates the ring towards electrophilic attack. Therefore, reactions are often carried out under milder, sometimes neutral, conditions. bhu.ac.in Besides halogenation and nitration, other key SEAr reactions applicable to the indole ring include sulfonation and Friedel-Crafts reactions. quimicaorganica.org

Beyond the general SEAr reactions, specific positions on the indole ring can be targeted for functionalization.

N1-Position: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base (e.g., NaH). The resulting indolide anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N1-substituted derivatives. nih.gov

C2-Position: While C3 is the most kinetically favored site for electrophilic attack in unsubstituted indoles, functionalization at C2 is also possible, particularly if C3 is blocked. bhu.ac.in This can be achieved through methods like directed ortho-metalation, where a group at the N1 position (e.g., a removable silyl (B83357) group) directs lithiation to the C2 position, which can then be quenched with an electrophile. tcichemicals.com

C4-C7 Positions: As discussed, electrophilic substitution on the benzene ring of 3-substituted indoles often leads to mixtures of C4, C5, C6, and C7 isomers, with C5 and C6 products frequently predominating. The precise regioselectivity depends on the nature of the substituent at C3 and the reaction conditions. beilstein-journals.org

| Position | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| N1 | Alkylation/Acylation | 1. Base (e.g., NaH) 2. Electrophile (e.g., R-X, RCOCl) | N-Alkyl, N-Acyl |

| C2 | Directed Metalation | 1. N-protection 2. Alkyllithium 3. Electrophile | Various (e.g., Alkyl, Silyl) |

| C5/C6 | Electrophilic Aromatic Substitution | Halogenating or Nitrating agents | Halo, Nitro |

Peptide Conjugation and Incorporation Strategies

The unique structure of this compound as a β-amino acid makes it an attractive building block for creating peptidomimetics with novel structural and biological properties.

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. nih.govwikipedia.org The incorporation of this compound into a peptide sequence via SPPS follows a well-established cycle of reactions, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. altabioscience.comglycopep.com

The process involves these key steps:

Protection: The α-amino group of this compound is protected with an Fmoc group. This prevents self-polymerization and ensures that the correct peptide bond is formed. chemimpex.comlifetein.com The resulting compound is Fmoc-(S)-3-Amino-3-(1H-indol-3-yl)propanoic acid.

Activation: The carboxyl group of the Fmoc-protected amino acid is activated using coupling reagents (e.g., a carbodiimide (B86325) like DIC in the presence of an additive like Oxyma) to form a highly reactive species.

Coupling: The activated amino acid is added to the solid support resin, which has the growing peptide chain attached. The free N-terminal amino group of the resin-bound peptide attacks the activated carboxyl group, forming a new peptide bond. nih.gov

Deprotection: The Fmoc group from the newly added amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in DMF, which liberates the N-terminal amine for the next coupling cycle.

This cycle is repeated until the desired peptide sequence is assembled. It is important to note that the incorporation of β-amino acids can sometimes be less efficient than that of standard α-amino acids, and optimized coupling protocols may be required to achieve high yields. nih.govacs.org

Solution-Phase Peptide Synthesis (SPPS) Incorporation

The incorporation of this compound into peptide sequences is primarily achieved through solution-phase peptide synthesis (SPPS), a classical yet powerful method for the preparation of peptides, especially those containing unnatural amino acids. wikipedia.orgchempep.com Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, solution-phase synthesis involves the coupling of amino acid residues in a homogenous solution. chempep.comnih.gov This method is particularly advantageous for large-scale synthesis and for sequences that may be challenging to assemble on a solid support. wikipedia.org

The fundamental principle of SPPS involves the stepwise coupling of an N-protected amino acid to the free amino group of another amino acid or peptide ester. ekb.eg To facilitate the formation of the amide bond, a coupling reagent is employed to activate the carboxylic acid group of the N-protected amino acid. mdpi.com Following the coupling reaction, the N-terminal protecting group is removed (deprotection), and the cycle can be repeated to elongate the peptide chain. ekb.eg

The successful incorporation of this compound via SPPS requires careful selection of protecting groups and coupling reagents to ensure high yields and prevent side reactions, such as racemization. Commonly used N-terminal protecting groups include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. mdpi.com The choice of protecting group dictates the deprotection conditions, with Boc being acid-labile and Fmoc being base-labile. chempep.com

A variety of coupling reagents are available for solution-phase synthesis, each with its own mechanism of action and effectiveness for different amino acid couplings. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are frequently used. nih.gov Phosphonium and uronium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are also highly effective. uni-kiel.de

Table 1: Representative Coupling Reagents for Solution-Phase Peptide Synthesis

| Coupling Reagent Class | Example Reagent | Additive (if common) | Key Characteristics |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Cost-effective, but can lead to byproduct formation. |

| Phosphonium Salts | PyBOP | None | High coupling efficiency, low racemization. |

| Uronium Salts | HBTU | HOBt | Fast reaction times, suitable for sterically hindered amino acids. |

| Phosphonic Anhydrides | T3P® | None | Generates water-soluble byproducts, facilitating purification. mdpi.com |

The incorporation of a β-amino acid like this compound can sometimes present challenges due to steric hindrance, which may necessitate longer reaction times or the use of more potent coupling reagents. nih.gov The purification of intermediates at each step of the synthesis is crucial and is typically achieved by extraction or crystallization. nih.gov

Macrocyclization Involving this compound

Macrocyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to enhanced biological activity, selectivity, and stability. rsc.orgnih.govuq.edu.au Peptides containing this compound can be cyclized through various methods, with the most common being the formation of a lactam bridge. nih.gov

The process of macrocyclization typically involves the formation of an amide bond between the N-terminus and the C-terminus of the linear peptide precursor (head-to-tail cyclization), or between the side chains of two amino acid residues. biosyn.com For a peptide containing this compound, head-to-tail cyclization is a common approach. This is generally performed in dilute solution to favor intramolecular cyclization over intermolecular polymerization. uni-kiel.de

The success of a macrocyclization reaction is influenced by several factors, including the peptide sequence, the length of the linear precursor, and the cyclization conditions. uni-kiel.de The presence of a β-amino acid can influence the preferred conformation of the linear peptide, which in turn can affect the ease of cyclization. The choice of coupling reagent for the cyclization step is critical, with reagents known for high efficiency and low racemization potential, such as PyBOP or HATU, often being employed. nih.gov

Table 2: Common Macrocyclization Strategies for Peptides

| Cyclization Strategy | Bond Formed | Description |

|---|---|---|

| Head-to-Tail Lactamization | Amide | Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid. biosyn.com |

| Side Chain-to-Side Chain Lactamization | Amide | An amide bond is formed between the side chains of two amino acid residues, such as the amino group of a lysine (B10760008) and the carboxylic acid group of an aspartic acid. biosyn.com |

| Disulfide Bridge Formation | Disulfide | Oxidation of two cysteine residues to form a disulfide bond. |

| Ring-Closing Metathesis (RCM) | Carbon-Carbon Double Bond | Formation of a carbon-carbon double bond between two terminal alkene-containing amino acid side chains. |

Recent advances in synthetic chemistry have introduced novel macrocyclization techniques, such as palladium-catalyzed C(sp³)–H activation, which allows for the formation of unique hydrocarbon linkages within the peptide backbone. rsc.org Such strategies could potentially be applied to peptides containing this compound to create novel cyclic structures with unique pharmacological properties.

Bioconjugation Approaches Utilizing this compound Derivatives

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or another peptide, to create a hybrid with novel properties. escholarship.org Derivatives of this compound can be designed to participate in bioconjugation reactions, enabling their use as labels, delivery vehicles, or to enhance the therapeutic properties of the target biomolecule.

The indole side chain of this compound itself is not typically reactive under standard bioconjugation conditions. Therefore, derivatization of the amino or carboxyl group, or modification of the indole ring, is necessary to introduce a reactive handle for conjugation. For instance, the primary amine of the amino acid can be modified with a linker containing a bioorthogonal reactive group, such as an azide, alkyne, or a strained alkene, which can then be selectively reacted with a corresponding functional group on the target biomolecule.

Alternatively, the carboxylic acid can be activated and coupled to a linker molecule. The choice of conjugation chemistry depends on the nature of the target biomolecule and the desired properties of the conjugate. For example, click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), offers high efficiency and selectivity for bioconjugation in complex biological environments.

Table 3: Examples of Bioconjugation Chemistries

| Reaction Type | Reactive Groups | Key Features |

|---|---|---|

| Amide Bond Formation | Amine + Activated Carboxylic Acid | A common method for linking molecules, often utilizing coupling reagents like EDC. |

| Click Chemistry (CuAAC) | Azide + Terminal Alkyne | Highly efficient and specific, catalyzed by copper. |

| Click Chemistry (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free click chemistry, suitable for live-cell applications. |

| Michael Addition | Thiol + Maleimide | Forms a stable thioether bond, commonly used for protein modification at cysteine residues. |

The conjugation of peptides containing this compound to larger molecules like polyethylene (B3416737) glycol (PEGylation) can improve their pharmacokinetic properties, such as increasing their half-life in circulation. beilstein-journals.org Furthermore, conjugation to cell-penetrating peptides can enhance their cellular uptake. The versatility of bioconjugation techniques provides a broad toolkit for the tailored modification of this compound-containing peptides for a wide range of research and therapeutic applications.

Biochemical and Mechanistic Investigations of S 3 Amino 3 1h Indol 3 Yl Propanoic Acid and Its Derivatives

Modulatory Effects on Receptor Binding (Mechanistic)

Beyond enzyme inhibition, indole (B1671886) derivatives can also exert their biological effects by modulating the activity of various receptors. This modulation can occur through direct binding to the receptor's ligand-binding pocket or through allosteric mechanisms.

Indole-3-propionic acid, the parent compound of (S)-3-Amino-3-(1H-indol-3-yl)propanoic acid, is known to be a ligand for the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR). mdpi.comnih.gov The binding of IPA to these nuclear receptors can initiate a cascade of downstream signaling events that modulate gene expression and cellular function.

The interaction of IPA with these receptors is crucial for its observed immunomodulatory and gut barrier-protective effects. nih.gov For instance, IPA-mediated activation of AhR and PXR can lead to the upregulation of tight junction proteins, thereby enhancing the integrity of the intestinal barrier. nih.gov Furthermore, IPA's interaction with these receptors can influence the differentiation and function of immune cells, such as T helper cells. patsnap.com

| Receptor | Ligand | Effect of Binding | Reference |

| Aryl hydrocarbon receptor (AhR) | Indole-3-propionic acid | Modulation of immune responses, enhancement of intestinal barrier function | mdpi.comnih.gov |

| Pregnane X receptor (PXR) | Indole-3-propionic acid | Modulation of immune responses, enhancement of intestinal barrier function | mdpi.comnih.gov |

This table summarizes the known receptor interactions of indole-3-propionic acid, which may be relevant for understanding the potential receptor binding of this compound.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) ligand-binding site. This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand.

While there is no direct evidence of this compound acting as an allosteric modulator, the concept is well-established for other indole-containing compounds. For example, certain indole derivatives have been investigated as allosteric modulators of G-protein coupled receptors (GPCRs). The indole moiety can contribute to the binding at an allosteric site, influencing the receptor's response to its endogenous ligand.

Further research, including radioligand binding assays and functional studies, is necessary to determine if this compound or its derivatives can act as allosteric modulators of any known receptors.

Nucleic Acid Binding and Intercalation Studies (Mechanistic)

The interaction between small molecules and nucleic acids is a cornerstone of drug discovery and molecular biology, offering pathways to modulate genetic processes. While direct studies on this compound are limited, research on the closely related compound, Indole-3-propionic acid (IPA), provides significant insights into how the indole-propanoic acid scaffold may interact with DNA.

DNA and RNA Interaction Modes

Investigations into the binding characteristics of small molecules with DNA often categorize interactions into covalent and non-covalent modes. The latter includes intercalation between base pairs, groove binding, and electrostatic binding. nih.gov A study on the interaction between Indole-3-propionic acid (IPA) and calf thymus DNA (ctDNA) demonstrated the spontaneous formation of an IPA-ctDNA complex. nih.gov

The primary binding mode identified was non-covalent, with analysis suggesting that the interaction is driven by a combination of hydrogen bonds and hydrophobic interactions. nih.gov This points towards a groove-binding mechanism rather than intercalation, where the molecule fits into the minor or major groove of the DNA helix. The indole ring of the compound likely plays a crucial role in the hydrophobic interactions within the DNA groove.

Table 1: Binding Characteristics of Indole-3-propionic acid (IPA) with Calf Thymus DNA (ctDNA)

| Parameter | Finding | Implication | Source |

|---|---|---|---|

| Binding Mode | Non-covalent | Suggests reversible interaction | nih.gov |

| Primary Forces | Hydrogen bonds & Hydrophobic interaction | Indicates groove binding is more likely than intercalation | nih.gov |

| Complex Formation | Spontaneous formation of IPA-ctDNA complex | The binding process is thermodynamically favorable | nih.gov |

Influence on Nucleic Acid Structure and Function

The binding of a small molecule to DNA can alter its structure and, consequently, its function. nih.gov Such interactions can affect processes like DNA replication and transcription. nih.gov For Indole-3-propionic acid, its binding to ctDNA was studied using various spectroscopic techniques. These methods can detect conformational changes in the DNA structure upon ligand binding. nih.gov While the precise functional consequences of this binding are still under investigation, the ability of the indole-propanoic acid scaffold to associate with DNA suggests a potential to influence genetic processes. The nature of non-covalent, groove-binding interactions typically leads to more subtle and transient effects on DNA function compared to covalent modifications or intercalation. nih.gov

Protein-Protein Interaction Modulation (Mechanistic)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive targets for therapeutic intervention. ajwilsonresearch.comnih.gov Small molecules that can either disrupt or stabilize these interactions are of great interest. nih.govwhiterose.ac.uk The indole scaffold of this compound makes it a candidate for PPI modulation, as the indole-containing amino acid tryptophan is frequently found in the "hot spots" of protein-protein interfaces.

Disruption of Protein Interfaces

The disruption of a protein-protein interface by a small molecule is a common strategy to inhibit a biological pathway. ajwilsonresearch.com This often involves designing a molecule that mimics a key amino acid residue, thereby blocking the natural binding site. The hydrophobic and aromatic nature of the indole ring in this compound could allow it to mimic tryptophan residues that are often critical for the stability of protein complexes. nih.gov By occupying the binding pocket of a tryptophan residue on one protein partner, such a molecule could prevent the association with the other protein, effectively disrupting the interface. While direct evidence for this activity by this compound is not yet established, the principle is a key focus in the development of peptidomimetics and other small molecule inhibitors. ajwilsonresearch.com

Stabilization of Protein Complexes

Conversely, some therapeutic strategies aim to stabilize protein-protein interactions. nih.gov Stabilizers can lock a protein complex in a specific functional state, which can be beneficial in cases where the dissociation of the complex is associated with disease. For example, the stabilization of tumor suppressor complexes is a explored strategy in cancer therapy. A small molecule could act as a "molecular glue" by binding at the interface of two proteins, creating additional favorable contacts and increasing the affinity of the two partners for each other. The structure of this compound, with its amino and carboxylic acid groups in addition to the indole ring, provides multiple potential points for hydrogen bonding and other interactions that could facilitate the stabilization of a protein complex.

Investigation in In Vitro Cellular Models (Non-Clinical)

The biological activities of this compound and its derivatives have been explored in various non-clinical, in vitro cellular models. These studies provide crucial information on the compound's effects at the cellular level.

For instance, the related metabolite Indole-3-propionic acid (IPA) has been studied in bovine aortic endothelial cells (BAE-1) to evaluate its role in endothelial dysfunction. nih.gov Such studies help to understand the compound's impact on specific cell types and pathways.

Furthermore, other complex indole-based derivatives have been synthesized and evaluated as potent inhibitors of specific cellular targets. A recent study detailed the characterization of a new series of substituted indoles as selective Haspin inhibitors. researchgate.netsemanticscholar.org These compounds were investigated in 2D and 3D cellular models, demonstrating potential antitumor activity. researchgate.net

Additionally, structurally related non-natural amino acids have been used in cellular uptake assays. For example, a radiolabeled triazole-substituted propanoic acid was evaluated in the rat 9L gliosarcoma brain tumor model, where it was shown to be a substrate for amino acid transporters. researchgate.net This highlights that cells can actively uptake such modified amino acids, which is a prerequisite for intracellular activity.

Table 2: Summary of In Vitro Studies on Indole-Propanoic Acid Derivatives

| Compound/Derivative Class | Cell Model | Focus of Investigation | Key Finding | Source |

|---|---|---|---|---|

| Indole-3-propionic acid (IPA) | Bovine Aortic Endothelial Cells (BAE-1) | Endothelial dysfunction | IPA was observed to influence pathways related to nitric oxide release. | nih.gov |

| Substituted Indoles | Human Cancer Cell Lines (2D and 3D models) | Haspin kinase inhibition | Identified potent inhibitors with antitumor activity. | researchgate.netsemanticscholar.org |

Cellular Uptake and Localization Mechanisms

The cellular uptake of this compound, a derivative of the essential amino acid L-tryptophan, is multifaceted and primarily relies on transporters designed for amino acids. Mammalian cells are incapable of synthesizing L-tryptophan, making its transport across the cell membrane a critical process. nih.gov The primary mechanism for the uptake of large neutral amino acids (LNAAs) like tryptophan and its derivatives is the System L transporter. nih.govnih.gov This system is a heterodimeric protein composed of a heavy chain (4F2hc) and a light chain, such as L-type amino acid transporter 1 (LAT1) or LAT2. nih.gov The affinity of these transporters for tryptophan is in the micromolar range. nih.gov

In addition to the ubiquitous System L, a high-affinity tryptophan uptake system has been identified, particularly in human interferon (IFN)-γ-treated and indoleamine 2,3-dioxygenase 1 (IDO1)-expressing cells. nih.gov This system exhibits a much higher affinity for tryptophan, with a Michaelis-Menten constant (Km) in the nanomolar range, and is highly selective for tryptophan over other neutral amino acids. nih.gov The expression of tryptophanyl-tRNA synthetase (TrpRS) is also implicated in this high-affinity uptake. nih.gov

The uptake of amino acid derivatives can also be facilitated by prodrug strategies, where the parent drug is chemically modified to enhance its transport into cells. Amino acid ester prodrugs, for example, have been shown to significantly improve the cellular uptake of parent drugs by utilizing peptide transporters, even in the absence of a peptide bond in their structure. umich.edumdpi.com This approach has demonstrated enhanced permeability for various drugs. mdpi.com

Once inside the cell, the localization of this compound and its derivatives is dictated by their metabolic fates. As an analog of tryptophan, it can be incorporated into proteins during synthesis or enter various metabolic pathways. nih.govmdpi.com The indole ring of tryptophan and its derivatives plays a role in protein structure and binding, potentially influencing their localization within cellular compartments. nih.gov The specific intracellular distribution would depend on the tissue-specific expression of enzymes involved in tryptophan metabolism. nih.gov

Below is an interactive data table summarizing the key cellular uptake mechanisms for tryptophan and its derivatives.

| Transporter System | Key Characteristics | Affinity for Tryptophan | Substrates |

| System L | Ubiquitous, heterodimeric (4F2hc + LAT1/LAT2) | Micromolar (20–60 μM) nih.gov | Large neutral amino acids (e.g., Trp, Phe, Tyr, Leu) nih.gov |

| High-Affinity System | Augmented by IFN-γ and IDO1 expression | Nanomolar (0.1–0.3 μM) nih.gov | Highly selective for Tryptophan nih.gov |

| Peptide Transporters | Utilized by amino acid ester prodrugs | Varies based on prodrug structure | Peptides and peptidyl derivatives umich.edumdpi.com |

Pathways Modulated by this compound Derivatives

As an analog of L-tryptophan, this compound and its derivatives have the potential to modulate the same major metabolic pathways that utilize tryptophan. The two primary pathways for tryptophan degradation are the serotonin (B10506) pathway and the kynurenine (B1673888) pathway. mdpi.com The serotonin pathway leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin, which are crucial for regulating mood, sleep, and other physiological processes. nih.govmdpi.com The kynurenine pathway, which accounts for over 90% of tryptophan metabolism, produces several bioactive molecules, including kynurenine, kynurenic acid, and quinolinic acid, as well as the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.com

Derivatives of indolepropanoic acid have been shown to influence various cellular signaling pathways. For instance, indole-3-propionic acid (IPA), a metabolite produced by gut microbiota from tryptophan, can act as a potent antioxidant and has neuroprotective effects. mimedb.orgnih.gov It has been shown to prevent oxidative stress and inhibit the synthesis of proinflammatory cytokines. nih.govnih.gov IPA can also serve as a ligand for the pregnane X receptor (PXR), an orphan nuclear receptor, thereby exerting anti-inflammatory effects. mimedb.org

Furthermore, certain indole-propanoic acid derivatives have been designed to act as agonists for G protein-coupled receptor 40 (GPR40), a receptor involved in glucose-stimulated insulin (B600854) secretion. nih.gov Other derivatives have been developed as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. nih.gov The specific pathways modulated by a given derivative will depend on its unique chemical structure and its affinity for various enzymes and receptors.

The following table details the major pathways influenced by tryptophan and its derivatives.

| Pathway | Key Products | Biological Functions | Potential Modulation by Derivatives |

| Serotonin Pathway | Serotonin, Melatonin mdpi.com | Neurotransmission, mood regulation, sleep cycles nih.govmdpi.com | Altered synthesis of serotonin and melatonin |

| Kynurenine Pathway | Kynurenine, Kynurenic acid, Quinolinic acid, NAD+ mdpi.com | Immune response, neurotransmission, energy metabolism mdpi.com | Shift in the balance of neuroactive metabolites |

| Gut Microbiota Metabolism | Indole-3-propionic acid (IPA) mimedb.org | Antioxidant, anti-inflammatory, neuroprotection mimedb.orgnih.gov | Mimic or alter the effects of IPA |

| GPR40 Agonism | Not applicable | Glucose-stimulated insulin secretion nih.gov | Activation of the GPR40 receptor |

| cPLA2α Inhibition | Not applicable | Inflammation nih.gov | Reduction of inflammatory responses |

Impact on Specific Cellular Processes (e.g., enzyme activity within cells)

The impact of this compound derivatives on specific cellular processes is closely linked to their ability to interact with and modulate the activity of various enzymes. As analogs of tryptophan, these derivatives can act as substrates, inhibitors, or allosteric modulators of enzymes involved in tryptophan metabolism.

For example, the initial and rate-limiting enzymes in the two major tryptophan degradation pathways are tryptophan hydroxylase (TPH) for the serotonin pathway and indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) for the kynurenine pathway. mdpi.com A derivative of this compound could potentially inhibit or enhance the activity of these enzymes, thereby altering the downstream production of bioactive molecules. The dysregulation of the kynurenine pathway, for instance, has been implicated in several neuropsychiatric and neurodegenerative disorders, making the modulation of its enzymes a potential therapeutic strategy. researchgate.net

Beyond the primary metabolic pathways, indole derivatives have been shown to target other enzymes. As mentioned, specific derivatives of indole-propanoic acid have been synthesized to inhibit cytosolic phospholipase A2α (cPLA2α), which plays a key role in the release of arachidonic acid for the production of pro-inflammatory eicosanoids. nih.gov Additionally, a diester of curcumin (B1669340) and indole-3-propionic acid has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132). acs.org

The effect of any compound on enzyme activity is also influenced by environmental factors within the cell, such as temperature and pH, which can affect the enzyme's structure and its ability to bind to substrates. omicsonline.org

This table summarizes the potential impact of this compound derivatives on the activity of specific enzymes.

| Enzyme | Cellular Process | Potential Impact of Derivatives |

| Tryptophan Hydroxylase (TPH) | Serotonin synthesis mdpi.com | Inhibition or activation, altering serotonin levels |

| Indoleamine 2,3-dioxygenase (IDO) | Kynurenine synthesis mdpi.com | Inhibition or activation, shifting tryptophan metabolism |

| Tryptophan 2,3-dioxygenase (TDO) | Kynurenine synthesis mdpi.com | Inhibition or activation, shifting tryptophan metabolism |

| Cytosolic Phospholipase A2α (cPLA2α) | Inflammation nih.gov | Inhibition, leading to anti-inflammatory effects |

| Acetylcholinesterase (AChE) | Neurotransmission acs.org | Inhibition, increasing acetylcholine levels |

| Butyrylcholinesterase (BChE) | Neurotransmission acs.org | Inhibition, increasing acetylcholine levels |

Preclinical Animal Model Studies for Mechanistic Biological Understanding (Non-Clinical)

In Vivo Distribution and Metabolite Profiling (Mechanistic)

Following administration in preclinical animal models, the in vivo distribution of this compound and its derivatives would be influenced by factors such as their route of administration, physicochemical properties, and interactions with biological systems. As an amino acid analog, its distribution is likely to be widespread, with potential accumulation in tissues with high rates of protein synthesis or active tryptophan metabolism, such as the liver, muscle, and brain. nih.gov The ability of tryptophan to cross the blood-brain barrier via the large neutral amino acid transporter suggests that its derivatives may also have access to the central nervous system. nih.govfrontiersin.org

Metabolite profiling studies are crucial for understanding the biotransformation of these compounds in vivo. Liquid chromatography-mass spectrometry (LC-MS) based methods are commonly employed for the comprehensive analysis of metabolites in biological samples such as plasma and urine. plos.orgavma.org The metabolic fate of this compound would likely involve the enzymatic pathways that catabolize tryptophan. This could lead to the formation of a variety of metabolites, some of which may have their own biological activities. For example, gut microbiota can metabolize tryptophan into indole-3-propionic acid (IPA), which has been shown to reduce weight gain in rats. nih.gov

The specific metabolic profile of a given derivative would depend on its chemical structure and susceptibility to enzymatic modification. Understanding the in vivo distribution and metabolic fate is essential for elucidating the mechanisms of action and identifying the active molecular species.

The following table provides a hypothetical overview of the expected distribution and potential metabolites of this compound in preclinical animal models.

| Tissue/Fluid | Expected Distribution | Potential Metabolites | Analytical Techniques |

| Plasma | Circulated throughout the body | Parent compound, products of serotonin and kynurenine pathways, gut microbiota metabolites (e.g., IPA) | LC-MS/MS plos.orgavma.org |

| Liver | High, due to its central role in amino acid metabolism | Metabolites from the kynurenine pathway | LC-MS/MS, tissue homogenization |

| Brain | Potential to cross the blood-brain barrier | Parent compound, serotonin and its metabolites | Microdialysis, LC-MS/MS |

| Muscle | Uptake for protein synthesis | Parent compound incorporated into proteins | Tissue homogenization, protein analysis |

| Urine | Excretion of parent compound and metabolites | Various water-soluble metabolites | LC-MS/MS avma.org |

Target Engagement Studies in Animal Tissues

Target engagement studies are essential to confirm that this compound and its derivatives interact with their intended molecular targets in a living organism. These studies provide a crucial link between the compound's presence in a tissue and its biological effect.

If a derivative is designed to inhibit a specific enzyme, such as IDO1 or cPLA2α, target engagement can be assessed by measuring the activity of that enzyme in tissue homogenates from treated animals. A reduction in enzyme activity compared to untreated controls would indicate that the compound has reached its target and is exerting its inhibitory effect. Radioligand binding assays can also be employed to determine the affinity of the compound for its target receptor, such as the angiotensin II receptor, in tissue membranes. nih.gov

For compounds that modulate signaling pathways, target engagement can be evaluated by measuring changes in the levels of downstream biomarkers. For example, if a derivative is intended to activate the Nrf2/HO-1 signaling pathway, an increase in the expression of HO-1 protein in tissues from treated animals would demonstrate target engagement. nih.gov Similarly, the inhibition of the NF-κB signaling pathway can be confirmed by measuring a decrease in the phosphorylation of NF-κB proteins. nih.gov

These studies are critical for validating the mechanism of action and for establishing a dose-response relationship between target occupancy and the observed physiological effects.

This table outlines potential methods for assessing target engagement for derivatives of this compound in animal tissues.

| Target | Method of Assessment | Tissue of Interest | Expected Outcome |

| Indoleamine 2,3-dioxygenase (IDO1) | Enzyme activity assay | Liver, immune cells | Decreased kynurenine production |

| Cytosolic Phospholipase A2α (cPLA2α) | Enzyme activity assay | Lungs, inflammatory cells | Reduced arachidonic acid release |

| Angiotensin II Receptor (AT1) | Radioligand binding assay | Adrenal gland, kidney | Displacement of radiolabeled angiotensin II |

| NF-κB Signaling Pathway | Western blot for phosphorylated proteins | Inflamed tissues | Decreased phosphorylation of NF-κB |

| Nrf2/HO-1 Signaling Pathway | Western blot for HO-1 protein | Liver, kidney | Increased expression of HO-1 |

Mechanistic Effects on Biological Systems (e.g., pathway activation/inhibition)

The mechanistic effects of this compound and its derivatives on biological systems in preclinical animal models are the physiological consequences of their interactions with molecular targets and modulation of cellular pathways. These effects can be assessed by observing changes in various physiological and pathological parameters.

For instance, derivatives designed as antihypertensive agents have been shown to lower blood pressure in spontaneously hypertensive rats. nih.gov This effect is a direct result of the inhibition of the angiotensin II receptor, leading to vasodilation. Similarly, derivatives developed as anti-inflammatory agents have demonstrated efficacy in animal models of inflammation, such as tetradecanoyl phorbol (B1677699) acetate-induced ear edema and ovalbumin-induced asthma. nih.gov The anti-inflammatory effects are mediated by the inhibition of enzymes like cPLA2α and the modulation of inflammatory signaling pathways such as NF-κB and MAPKs. nih.gov

Furthermore, as analogs of tryptophan, these compounds could influence neurological functions. Tryptophan is the precursor to serotonin, and alterations in its metabolism can affect mood and behavior. frontiersin.org Studies in rats have shown that tryptophan-derived gut metabolites like indole-3-propionic acid can influence body weight gain. nih.gov

By integrating data from in vivo distribution, target engagement, and physiological outcome studies, a comprehensive understanding of the mechanistic effects of these compounds on biological systems can be achieved.

The following table provides examples of mechanistic effects that could be observed in preclinical animal models.

| Biological System | Mechanistic Effect | Animal Model | Measured Outcome |

| Cardiovascular | Lowering of blood pressure | Spontaneously hypertensive rats nih.gov | Mean arterial pressure |

| Immune/Inflammatory | Reduction of inflammation and edema | TPA-induced ear edema in mice nih.gov | Ear thickness, cytokine levels |

| Respiratory | Attenuation of asthmatic response | Ovalbumin-induced asthma in guinea pigs nih.gov | Airway hyperresponsiveness |

| Metabolic | Alteration of body weight gain | Diet-induced obese rats nih.gov | Body weight, food intake |

| Nervous | Modulation of neurotransmitter systems | Standard laboratory rats | Levels of serotonin and its metabolites in the brain |

Spectroscopic and Advanced Analytical Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation of Synthetic Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of (S)-3-Amino-3-(1H-indol-3-yl)propanoic acid and its synthetic precursors. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can confirm the molecular formula, C₁₁H₁₂N₂O₂, which corresponds to a monoisotopic mass of 204.0899 Da.

In addition to confirming the molecular formula, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that help in structural elucidation. While a specific HRMS fragmentation study for this compound is not widely available, the fragmentation can be predicted based on its functional groups: a carboxylic acid, a primary amine, and an indole (B1671886) ring. Common fragmentation pathways for protonated amino acids often involve the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nist.gov

Key fragmentation patterns would likely include:

Loss of H₂O: A peak corresponding to [M+H - H₂O]⁺ from the carboxylic acid group.

Loss of NH₃: A peak corresponding to [M+H - NH₃]⁺ from the amino group.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid, often preceded by the loss of water.

Cleavage of the Propanoic Acid Side Chain: Fragmentation of the bond between the chiral carbon and the indole ring, leading to a prominent ion at m/z 130, corresponding to the stable indolemethyl cation.

Table 1: Predicted HRMS Fragmentation for C₁₁H₁₂N₂O₂ This table is based on theoretical fragmentation patterns for similar structures.

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₁₁H₁₃N₂O₂]⁺ | 205.0972 | Protonated Molecular Ion [M+H]⁺ |

| [C₁₁H₁₁N₂O]⁺ | 187.0866 | Loss of H₂O |

| [C₁₁H₁₀NO₂]⁺ | 188.0655 | Loss of NH₃ |

| [C₁₀H₁₁N₂]⁺ | 159.0917 | Loss of H₂O and CO |

| [C₉H₈N]⁺ | 130.0651 | Indolemethyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise connectivity and stereochemistry of organic molecules. A full suite of 1D and 2D NMR experiments would be employed to characterize this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would appear in distinct regions. Protons on the aromatic indole ring would resonate in the downfield region (approx. 7.0-7.8 ppm). The proton on the indole nitrogen (N-H) would appear as a broad singlet further downfield (approx. 11.0 ppm in DMSO-d₆). The chiral proton (H-3) attached to the carbon bearing the amino group would be a multiplet, coupled to the adjacent methylene (B1212753) protons (H-2). These methylene protons would themselves be diastereotopic due to the adjacent chiral center, appearing as distinct multiplets.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum would show 11 distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (approx. 170-180 ppm). The eight carbons of the indole ring would appear in the aromatic region (approx. 110-140 ppm). The aliphatic carbons (C-2, C-3) would be found in the upfield region (approx. 30-55 ppm).

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts These values are estimates based on typical chemical shifts for the functional groups present.

| Atom Position | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) |

|---|---|---|

| C=O | - | ~175 |

| C-2 | ~2.8 (2H, m) | ~40 |

| C-3 | ~4.5 (1H, m) | ~52 |

| Indole C2 | ~7.2 (1H, s) | ~124 |

| Indole C4 | ~7.6 (1H, d) | ~118 |

| Indole C5 | ~7.1 (1H, t) | ~119 |

| Indole C6 | ~7.0 (1H, t) | ~121 |

| Indole C7 | ~7.5 (1H, d) | ~111 |

| Indole C3a | - | ~127 |

| Indole C7a | - | ~136 |

| Indole NH | ~11.0 (1H, br s) | - |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between the chiral proton (H-3) and the methylene protons (H-2), as well as among the coupled protons on the benzene (B151609) portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity of the entire molecule, for example, by showing a correlation from the methylene protons (H-2) to the carbonyl carbon and the chiral carbon (C-3), and from the chiral proton (H-3) to the indole C-3 and C-2 positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insight into the molecule's conformation. For instance, NOE signals could be observed between the chiral proton (H-3) and the indole H-2 and H-4 protons, helping to define the preferred orientation of the side chain relative to the indole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy methods like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum would display characteristic absorption bands. A broad band in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. The C=O stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. N-H stretching vibrations of the primary amine and the indole ring would be visible in the 3200-3500 cm⁻¹ region. Aromatic C-H stretches would be found just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations of the indole moiety are typically strong in the Raman spectrum, appearing in the 1300-1650 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) |

| Amine / Indole | N-H stretch | 3200-3500 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1450-1600 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. chemicalbook.com By diffracting X-rays off a single crystal of this compound, it is possible to generate a precise electron density map of the molecule.

This analysis provides unambiguous confirmation of:

The connectivity of all atoms.

The bond lengths and angles.

The absolute configuration (R or S) at the chiral center, which for this molecule is assigned as (S). doaj.org

The solid-state conformation of the molecule and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

While a crystal structure for the parent compound (S)-2-amino-3-(1H-indol-3-yl)propanoic acid (L-Tryptophan) has been reported, a structure for this compound is not currently available in public databases.

Chiroptical Methods for Stereochemical Purity Assessment

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are essential for confirming the enantiomeric purity of the synthesized (S)-enantiomer.

Optical Rotation: This is a measure of the angle to which a plane of polarized light is rotated when passed through a solution of the chiral compound. The (S)-enantiomer will rotate the light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while the (R)-enantiomer would rotate it by an equal and opposite amount. The magnitude and sign of the specific rotation are characteristic physical constants for the compound under specific conditions (concentration, solvent, temperature, and wavelength).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting CD spectrum is unique to a specific enantiomer and can serve as a fingerprint for its stereochemical identity. The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a powerful tool for assessing stereochemical purity. For amino acids containing an aromatic chromophore like indole, the CD spectrum typically shows distinct signals in the UV region (200-300 nm).

Optical Rotation

Optical rotation is a fundamental technique used to determine the enantiomeric purity of chiral compounds. It measures the rotation of plane-polarized light as it passes through a solution of a chiral substance. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For this compound, the (S)-enantiomer will rotate plane-polarized light in a specific direction, while its (R)-enantiomer would rotate it in the opposite direction with the same magnitude.

The specific rotation, denoted as [α], is a standardized measure of this rotation and is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the solvent. Research articles reporting the synthesis of chiral molecules like this compound will typically include the specific rotation as a key piece of characterization data to confirm the enantiomeric purity of the synthesized compound.

| Parameter | Value |

|---|---|

| Specific Rotation [α]D20 | -15.2° |

| Concentration (c) | 1.0 g/100 mL |

| Solvent | Methanol (B129727) |

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 20°C |

Note: The data in this table is illustrative and intended to demonstrate the format of experimental data for optical rotation.

Circular Dichroism (CD) Spectroscopy